1-Oxa-3-azaspiro[4.5]dec-2-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6247-68-3 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-oxa-3-azaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C8H13NO/c1-2-4-8(5-3-1)6-9-7-10-8/h7H,1-6H2 |
InChI Key |
PYTYTWAWGYMXTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CN=CO2 |
Origin of Product |
United States |
Significance of Spirocyclic Systems in Organic and Medicinal Chemistry Research
Spirocyclic systems, characterized by two rings sharing a single common atom, are gaining increasing attention in the scientific community. nih.govnih.govdndi.org Their unique three-dimensional architecture offers a distinct advantage over more planar molecules. tandfonline.com This inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced interactions with biological targets like proteins and enzymes. tandfonline.comresearchgate.net
In the realm of drug discovery, the incorporation of spirocyclic motifs into molecular designs is a strategy employed to optimize a range of properties. nih.govdndi.org These include improving potency, selectivity, and metabolic stability, as well as modulating physicochemical characteristics such as lipophilicity and aqueous solubility. nih.govnih.govresearchgate.net The rigid nature of many spirocyclic systems, particularly those composed of smaller rings, can restrict the conformational freedom of a molecule, leading to a more favorable binding profile with its target. tandfonline.comontosight.ai This conformational rigidity and distinct three-dimensional structure are key reasons for the growing interest in these compounds. researchgate.net
Furthermore, spirocyclic scaffolds are prevalent in a variety of natural products, which have historically been a rich source of inspiration for new therapeutic agents. tandfonline.comresearchgate.net The successful development of spirocycle-containing drugs has further solidified their importance in medicinal chemistry. nih.govresearchgate.net The synthesis of these complex structures, however, can be challenging due to the presence of a quaternary carbon at the spiro center. tandfonline.com Despite these synthetic hurdles, the development of novel synthetic methodologies continues to make these valuable scaffolds more accessible for research and development. nih.govdndi.org
Overview of the 1 Oxa 3 Azaspiro 4.5 Dec 2 Ene Structural Class and Its Variants
De Novo Chemical Synthesis Strategies
The from-scratch construction of the this compound core often relies on powerful cycloaddition reactions and other cyclization strategies. These methods allow for the efficient assembly of the characteristic spirocyclic framework.
Cycloaddition Reactions for this compound Derivatives
Cycloaddition reactions are a cornerstone in the synthesis of cyclic compounds. By combining multiple components in a single step, they offer an atom-economical and efficient route to complex molecular architectures.
A notable strategy for constructing 3-oxa-1-azaspiro[4.5]dec-1-en-4-one derivatives involves a three-component [2+2+2] cycloaddition reaction. This method utilizes 4-aryliden-2-phenyl-5(4H)-oxazolones and substituted β-nitrostyrenes. The reaction is promoted by cesium carbonate and proceeds in a one-pot manner, demonstrating high atom economy and yielding the desired spirocyclic products with good regio- and diastereoselectivity. researchgate.net
| Reactants | Promoter | Key Features |
| 4-Aryliden-2-phenyl-5(4H)-oxazolones | Cesium Carbonate | One-pot, three-component reaction |
| Substituted β-nitrostyrenes | Good yields, high regio- and diastereoselectivity |
Hetero-Diels-Alder reactions provide a powerful tool for the synthesis of heterocyclic compounds. In the context of spiro-oxazines, intramolecular HDA reactions have been explored. For instance, the non-catalyzed hetero-Diels-Alder reaction of cyanofunctionalized conjugated nitroalkenes has been shown to produce spirocyclic-1,2-oxazine N-oxides with complete selectivity. mdpi.com The reaction proceeds smoothly in a chloroform (B151607) solution at elevated temperatures. mdpi.com
Another approach involves the 1,4-dipolar cycloaddition of Huisgen 1,4-dipoles, generated from pyridines and dialkyl acetylenedicarboxylates, with carbonyl compounds. This has been used to synthesize spiro[pyrido[2,1-b] Current time information in Le Flore County, US.rsc.orgoxazine-2,3′-pyrroles]. rsc.org These reactions are often regioselective and can proceed without the need for metal promoters, offering good yields of the spirocyclic products. rsc.orgiaea.org
| Diene/Dipole | Dienophile/Dipolarophile | Key Features |
| Cyanofunctionalized conjugated nitroalkenes | Alkenes | Non-catalyzed, complete selectivity for spirocyclic-1,2-oxazine N-oxides. mdpi.com |
| Huisgen 1,4-dipoles (from pyridines and DMAD) | 1H-pyrrole-2,3-diones | Regioselective, diastereomeric mixtures, no metal promoter needed. rsc.org |
| Huisgen 1,4-dipoles (from pyridines and DMAD) | 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | Diastereoselective, good yields. iaea.org |
The [3+2] cycloaddition strategy is another effective method for constructing five-membered rings, which can be part of a spirocyclic system. While direct synthesis of the this compound scaffold via this method is not extensively documented in the provided results, related structures like spiro[tetrahydro-1,2-oxazine]oxindoles have been synthesized. One such example is the Yb(NTf2)3-catalyzed [3+3] cycloaddition between isatin (B1672199) ketonitrones and cyclopropanes, which, although a [3+3] cycloaddition, highlights the use of nitrones in forming oxazine (B8389632) rings. nih.gov This reaction proceeds with moderate to good yields and good regioselectivities. nih.gov A diastereo- and enantioselective [3+3] cycloaddition of spirocyclopropyl oxindoles with nitrones has also been developed, providing access to optically active oxindole-based spirocyclic tetrahydro-1,2-oxazines. nih.gov
| 1,3-Dipole/Three-Atom Component | Dipolarophile/Two-Atom Component | Catalyst/Promoter | Key Features |
| Isatin ketonitrones | Cyclopropanes | Yb(NTf2)3 | [3+3] cycloaddition, moderate to good yields, good regioselectivities. nih.gov |
| Nitrones | Spirocyclopropyl oxindoles | Not specified | Diastereo- and enantioselective [3+3] cycloaddition. nih.gov |
Metal-Catalyzed Synthesis Protocols
Metal catalysis offers a versatile and powerful platform for the synthesis of complex organic molecules, including spirocyclic systems. These methods often proceed with high efficiency and selectivity under mild reaction conditions.
Metal-catalyzed oxidative cyclization is a key strategy for forming heterocyclic rings. For instance, a series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have been synthesized through a key step of metal-catalyzed cascade cyclization. mdpi.com Another study reports the synthesis of novel 1-oxa-4-azaspiro rsc.orgdeca-6,9-diene-3,8-dione derivatives where the key step is the metal-catalyzed oxidative cyclization of an amide. sigmaaldrich.com
A fluorination-induced intramolecular cyclization for the synthesis of fluoro-substituted spiro-1,3-oxazine derivatives has also been described. rsc.org In this method, N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide is used as the substrate, and the cationic fluorinating agent Selectfluor acts as the fluoride (B91410) source, leading to a single diastereomer of the product. rsc.org
| Substrate | Catalyst/Reagent | Key Features |
| Amide precursor | Metal catalyst | Cascade cyclization to form 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. mdpi.com |
| Amide precursor | Metal catalyst | Oxidative cyclization to form 1-oxa-4-azaspiro rsc.orgdeca-6,9-diene-3,8-diones. sigmaaldrich.com |
| N-(2-(Cyclohex-1-en-1-yl)ethyl)benzamide | Selectfluor | Fluorination-induced intramolecular cyclization, single diastereomer. rsc.org |
Environmentally Benign and Expedited Synthetic Approaches
Microwave-assisted organic synthesis has gained prominence as a green chemistry technique due to its ability to significantly reduce reaction times, often from hours to minutes, while maintaining or even improving reaction yields. researchgate.net This method has been successfully applied to the synthesis of various spiro heterocyclic systems, including derivatives of this compound.
For instance, the synthesis of 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine can be achieved with yields greater than 85% in just 30 minutes at 150°C under microwave irradiation. This is a substantial improvement over conventional heating methods that require much longer reaction times. Microwave-assisted synthesis is also utilized in multicomponent reactions to produce complex spiro compounds efficiently. researchgate.neteurekaselect.com The rapid heating and precise temperature control offered by microwave technology contribute to enhanced reaction rates and selectivity.
| Synthetic Method | Reactants | Conditions | Yield | Reference |
| Microwave-Assisted Synthesis | 1-methylpiperidin-4-one, triazine derivatives, thiosemicarbazide | 150°C, 30 minutes | >85% | |
| Multicomponent Reaction | Isocyanide, acetylenic ester, 3-alkyl-4-arylidene-isoxazol-5(4H)-one | Microwave irradiation | High | researchgate.net |
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netcompoundchem.com These principles are increasingly being applied to the synthesis of complex molecules like this compound.
Key green chemistry principles include:
Waste Prevention: Designing syntheses to minimize waste. compoundchem.com
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org
Less Hazardous Chemical Synthesis: Using and generating substances with little or no toxicity. wordpress.com
Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances like solvents or using safer alternatives. acs.org
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. acs.org
Use of Renewable Feedstocks: Utilizing raw materials derived from renewable sources. compoundchem.com
Catalysis: Using catalytic reagents in small amounts that can be recycled, rather than stoichiometric reagents. compoundchem.com
An example of applying these principles is the development of one-pot, multicomponent reactions that are step-, time-, and cost-effective. researchgate.net Solvent-free or water-assisted reactions are also green approaches that can increase reaction rates and yields while reducing environmental impact. researchgate.net The use of visible-light photocatalysis represents another green strategy, as it avoids the need for transition metals and high reaction temperatures. rsc.org
Other Cyclization and Condensation Routes to Spirocyclic Systems
Besides the advanced methods mentioned above, other cyclization and condensation reactions are employed to synthesize spirocyclic systems related to this compound.
One-pot stepwise synthesis (OPSS) offers a flexible and practical approach where reactions are carried out sequentially in a single vessel but under varying conditions for each step. nih.gov For instance, a stepwise synthesis of 1-azaspirocyclic scaffolds has been developed from the reaction of furyl aldehydes, which undergo photooxygenation followed by annulation with primary amines to form 1-azaspiro[4.5]decanes. nih.gov
Condensation reactions are also a common strategy. For example, the synthesis of 8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate can be achieved through the condensation of tert-butyl 4-oxopiperidine-1-carboxylate and dimethyl 2-methylenesuccinate in the presence of a base like sodium methoxide. vulcanchem.com This reaction proceeds via a Michael addition followed by cyclization. vulcanchem.com
Another route involves the cyclocondensation of 3-amino-4-deoxo-4-iminorifamycin S with N-isobutyl piperidone in the presence of a mild acidic catalyst to produce rifabutin, a drug containing a spiro-piperidine ring. mdpi.com
| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type | Reference |
| One-Pot Stepwise Synthesis | Furyl aldehydes, primary amines | Photooxygenation, Me2S, [5+1] annulation | 1-Azaspiro[4.5]decanes | nih.gov |
| Condensation | tert-Butyl 4-oxopiperidine-1-carboxylate, dimethyl 2-methylenesuccinate | Sodium methoxide, THF | 1-Oxa-8-azaspiro[4.5]dec-3-ene derivative | vulcanchem.com |
| Cyclocondensation | 3-Amino-4-deoxo-4-iminorifamycin S, N-isobutyl piperidone | Ammonium acetate | Spiro-piperidine derivative | mdpi.com |
Biosynthetic Pathways and Natural Product Isolation of this compound Analogs
While the primary focus has been on synthetic methodologies, it is also valuable to consider the natural origins of similar spirocyclic structures. The 1-oxa-3-azaspiro[4.5]decane core is found in various natural products, often with interesting biological activities.
Three novel oxazoline (B21484) alkaloids, including this compound-8-one, were isolated from the methanol (B129727) extract of the whole plant of Gymnotheca chinensis. researchgate.net The structures of these natural products were established through spectroscopic analysis. researchgate.net
The biosynthesis of related spirocyclic systems, such as the 2-oxaspiro[4.5]dec-8-ene skeleton found in arthropsolide A, is proposed to occur through the condensation of a pentaketide (B10854585) precursor with malic acid. cdnsciencepub.com This leads to the formation of a γ-lactone intermediate which then cyclizes to form the spirocyclic core. cdnsciencepub.com
In marine environments, sponges of the family Verongiidae are known to produce bromotyrosine-derived natural products, some of which feature spiroisoxazoline structures. The biosynthesis of these compounds, such as psammaplysins, is thought to proceed via benzene (B151609) oxide-oxepin intermediates. researchgate.net These natural products highlight the diverse and complex pathways nature employs to construct spirocyclic scaffolds.
Isolation from Plant Sources (e.g., Gymnotheca chinensis)
The this compound framework is a recurring motif in a class of oxazoline alkaloids isolated from plants of the Saururaceae family. Notably, phytochemical investigations of Gymnotheca chinensis have led to the identification of several novel alkaloids possessing this spirocyclic core. nih.gov
From the methanol extract of the whole plant of Gymnotheca chinensis, researchers have isolated and characterized new oxazoline alkaloids. nih.gov The structures of these compounds were determined using spectroscopic methods, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net Similarly, studies on the related species Gymnotheca involucrata have also yielded compounds with this spiro-system, such as 8-hydroxy-1-oxa-3-azaspiro[4.5]dec-2-ene. researchgate.netsioc-journal.cn
The table below details some of the this compound derivatives isolated from Gymnotheca species.
| Compound Name | Plant Source | Reference |
| This compound-8-one | Gymnotheca chinensis, Gymnotheca involucrata | nih.govsioc-journal.cn |
| 1-Oxa-3-azaspiro[4.5]dec-2,6-diene-8-one | Gymnotheca chinensis, Gymnotheca involucrata | nih.govsioc-journal.cn |
| 10-Methoxy-1-oxa-3-azaspiro[4.5]dec-2,6-diene-8-one | Gymnotheca chinensis, Gymnotheca involucrata | nih.govsioc-journal.cn |
| 8-Hydroxy-1-oxa-3-azaspiro[4.5]dec-2-ene | Gymnotheca involucrata | researchgate.net |
Occurrence in Marine Natural Products (e.g., Psammaplysins, Bromotyrosine Derivatives)
The 1-oxa-3-azaspiro[4.5]decane skeleton, the saturated analog of the dec-2-ene variant, is a key structural feature in a variety of marine natural products, particularly bromotyrosine derivatives isolated from marine sponges of the order Verongiida. nih.govresearchgate.net These compounds, which include the psammaplysins, are known for their structural diversity and significant biological activities. nih.govmdpi.com
While many psammaplysins contain a related 1,6-dioxa-2-azaspiro[4.6]undecane backbone, the biosynthesis of this larger ring system is proposed to proceed through intermediates that can also lead to the 1-oxa-3-azaspiro[4.5]decane core found in other bromotyrosine alkaloids like the aerothionin (B1664395) family. nih.govresearchgate.net The structural diversity within this class of marine alkaloids highlights the metabolic versatility in marine sponges, which can generate various spirocyclic systems from common precursors. mdpi.com
Proposed Biosynthetic Mechanisms for Spirocyclic Alkaloids
The biosynthesis of the 1-oxa-3-azaspiro[4.5]decane moiety in marine alkaloids is believed to originate from the amino acid L-tyrosine, which undergoes bromination to form 3,5-dibromo-L-tyrosine. nih.gov A proposed biosynthetic pathway suggests that this precursor is converted into an oximino epoxide intermediate. nih.govresearchgate.net
A key step in the formation of the spirocyclic core is a Beckmann-type rearrangement combined with the opening of the epoxide ring. nih.gov This cascade reaction is thought to generate the fundamental 1-oxa-3-azaspiro[4.5]decane skeleton. nih.govresearchgate.net This proposed mechanism elegantly explains the formation of the spirocyclic structure that is central to a wide array of bioactive marine natural products. researchgate.netresearchgate.net
Derivatization and Analog Development for Structural Diversity
The 1-oxa-3-azaspiro[4.5]decane scaffold has attracted considerable attention from medicinal chemists as a template for creating novel therapeutic agents. Its rigid, three-dimensional structure is a desirable feature for designing molecules that can interact with biological targets with high specificity. nih.gov
Introduction of Varied Substituents and Heteroatoms
Significant efforts have been made to synthesize derivatives of the 1-oxa-3-azaspiro[4.5]decane scaffold by introducing a wide range of substituents at various positions on the rings. For instance, patent literature describes the synthesis of 1-oxa-3-azaspiro[4.5]decan-2-one derivatives where the nitrogen at the 3-position is substituted with aryl or heteroaryl groups. google.com The cyclohexane (B81311) ring has also been functionalized with groups like aminomethyl, which can be further derivatized. google.com
Furthermore, structural diversity has been achieved by introducing additional heteroatoms into the spirocyclic framework. An example is the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one, where a carbon atom in the cyclohexane ring is replaced by a nitrogen atom. google.com This modification alters the physicochemical properties of the scaffold and allows for new derivatization possibilities.
The table below showcases examples of synthetic modifications to the 1-oxa-3-azaspiro[4.5]decane core.
| Scaffold Modification | Example Compound Class | Purpose | Reference |
| N-3 Substitution | 3-Aryl-1-oxa-3-azaspiro[4.5]decan-2-ones | Therapeutic agents (NPY Y5 antagonists) | google.com |
| C-8 Substitution | 8-({[Aryl]amino}methyl) derivatives | Exploration of structure-activity relationships | google.com |
| Heteroatom Insertion | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | HDAC inhibitors | google.com |
| Triflate Introduction | t-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-oxa-7-azaspiro[4.5]dec-2-ene-7-carboxylate | Synthetic intermediate for further functionalization | nih.gov |
Synthesis of Hybrid Spirocyclic Compounds
The 1-azaspiro[4.5]dec-2-ene fragment, a close structural relative, has been incorporated into more complex, multi-ring systems to create hybrid spirocyclic compounds. One notable example involves an intramolecular Heck reaction to fuse the spiroalkene with a 3-benzazocine ring system, resulting in novel pentacyclic structures. researchgate.net This strategy demonstrates how the spirocyclic core can serve as a foundational building block for constructing architecturally complex molecules that are isomeric to natural alkaloids like cephalotaxine. researchgate.net
Another approach to hybrid compounds involves multi-component reactions. For example, the reaction of isatins, arylamines, and cyclopentane-1,3-dione can produce spiro[dihydropyridine-oxindoles], demonstrating the fusion of the spiro concept with other important heterocyclic motifs. beilstein-journals.org These synthetic strategies enable the rapid assembly of complex molecular scaffolds from simpler precursors, expanding the chemical space available for drug discovery. beilstein-journals.org
Mechanistic Investigations of 1 Oxa 3 Azaspiro 4.5 Dec 2 Ene Formation and Reactivity
Elucidation of Pericyclic Reaction Mechanisms (e.g., Stereoselectivity and Regioselectivity)
The primary route to the 1-Oxa-3-azaspiro[4.5]dec-2-ene core structure is the [3+2] cycloaddition reaction, a type of pericyclic reaction, between a nitrone (the 1,3-dipole) and an exo-alkene, specifically methylidenecyclohexane (the dipolarophile). This reaction is a powerful tool for constructing five-membered heterocyclic rings with a high degree of control over the spatial arrangement of atoms. nih.govfrontiersin.org
The regioselectivity of the cycloaddition—whether the oxygen of the nitrone adds to the internal or terminal carbon of the alkene—is a critical aspect. According to the Frontier Molecular Orbital (FMO) theory, the reaction's regiochemistry is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. chesci.com In the case of nitrones reacting with typical alkenes, the predominant interaction is often between the HOMO of the dipole and the LUMO of the dipolarophile. chesci.com This generally leads to the formation of a single regioisomer where the oxygen of the nitrone is bonded to the more substituted carbon of the original double bond, which in this case would be the spiro carbon.
Stereoselectivity in this context refers to the relative orientation of the substituents on the newly formed heterocyclic ring. The cycloaddition can proceed through two main transition states, leading to either endo or exo products. mdpi.comnih.gov The preference for one over the other is influenced by steric hindrance and secondary orbital interactions in the transition state. nih.gov For the reaction forming this compound, computational studies on similar systems suggest that the transition state leading to the endo isomer is often favored, resulting in a specific diastereomer. nih.govscispace.com
The concerted nature of the 1,3-dipolar cycloaddition is a subject of detailed study. While often considered a concerted process where both new bonds form simultaneously, computational studies using Density Functional Theory (DFT) have shown that the transition state can be highly asynchronous, meaning one bond forms faster than the other. nih.govcsic.es In some cases, particularly with highly polarized reactants or in polar solvents, the mechanism can even become stepwise, proceeding through a zwitterionic intermediate. csic.es
| Mechanistic Aspect | Controlling Factors | Predicted Outcome for this compound Formation |
| Regioselectivity | Frontier Molecular Orbital (FMO) interactions (HOMO-LUMO energy gap and orbital coefficients) | Predominant formation of the regioisomer with the spiro-carbon attached to the oxygen. |
| Stereoselectivity | Steric hindrance and secondary orbital interactions in the transition state. | Generally favors the formation of the endo cycloadduct. |
| Reaction Pathway | Reactant polarity, solvent, and substituents. | Likely a concerted, asynchronous pathway. A stepwise mechanism is possible under polar conditions. |
Detailed Catalytic Cycle Analysis in Metal-Mediated Syntheses
While the thermal 1,3-dipolar cycloaddition is a common method, metal catalysis, particularly with copper(I), can significantly enhance the efficiency and selectivity of the formation of related spiro-isoxazoline structures. mdpi.comchemrxiv.org A plausible catalytic cycle for a copper(I)-mediated synthesis of a this compound derivative, for instance from a terminal alkyne and a nitrone, can be proposed based on established mechanisms.
The catalytic cycle would likely initiate with the coordination of the copper(I) catalyst to the alkyne, forming a copper acetylide intermediate. mdpi.com This species then undergoes a [3+2] cycloaddition with the nitrone. The presence of the copper catalyst can lower the activation energy of the reaction and influence the stereochemical outcome by organizing the reactants in a specific orientation within the transition state. mdpi.com
Following the cycloaddition, a copper-bound isoxazoline (B3343090) intermediate is formed. mdpi.com Subsequent steps would involve protonolysis or other transformations to release the final spirocyclic product and regenerate the active copper(I) catalyst, allowing it to re-enter the catalytic cycle. The specific ligands attached to the copper center play a crucial role in modulating the catalyst's reactivity and the enantioselectivity of the reaction, should a chiral product be desired. mdpi.com
Proposed Catalytic Cycle Steps:
Catalyst Activation: A copper(I) precatalyst forms the active catalytic species.
Reactant Coordination: The alkyne substrate coordinates to the copper(I) center, forming a copper acetylide.
Cycloaddition: The nitrone reacts with the copper acetylide in a [3+2] cycloaddition.
Intermediate Formation: A copper-bound spiro-isoxazoline intermediate is generated.
Product Release & Catalyst Regeneration: The this compound derivative is released, and the copper(I) catalyst is regenerated.
Exploration of Intermediate Species and Transition States
The key to understanding the selectivity and rate of the formation of this compound lies in the detailed analysis of its transition states and any potential intermediates. csic.esscispace.com Computational chemistry, particularly DFT calculations, has become an invaluable tool for mapping the potential energy surface of such reactions. nih.govscispace.com
These studies reveal that the transition state for the concerted [3+2] cycloaddition is a highly organized, cyclic arrangement of the reacting atoms. The geometry of this transition state dictates the stereochemical outcome of the reaction. nih.gov For instance, calculations can predict the energy difference between the endo and exo transition states, thereby explaining the observed diastereoselectivity. nih.govscispace.com
In cases where the reaction proceeds through a stepwise mechanism, zwitterionic or diradical intermediates may be formed. csic.esresearchgate.net These intermediates are typically short-lived and highly reactive. Their existence can be inferred from trapping experiments or detected using advanced spectroscopic techniques. The stability of these intermediates is heavily influenced by the solvent and the electronic nature of the substituents on the reactants. For example, a polar solvent would stabilize a zwitterionic intermediate, making a stepwise pathway more favorable. csic.es
| Transient Species | Method of Investigation | Key Characteristics |
| Concerted Transition State | DFT Calculations, Kinetic Isotope Effects | Cyclic arrangement of atoms, bond formation is asynchronous. Energy difference between endo and exo states determines stereoselectivity. |
| Stepwise Intermediate (Zwitterion) | Solvent Effect Studies, Computational Modeling | Characterized by charge separation. Stabilized by polar solvents. Leads to loss of stereospecificity if rotation is faster than ring closure. |
Examination of Ring-Chain-Ring Tautomerism in Related Spiro-Heterocycles
Ring-chain tautomerism is an equilibrium process involving the reversible intramolecular addition of a nucleophile to an electrophilic center, leading to the opening and closing of a ring. acs.org In the context of spiro-heterocycles related to this compound, a specific form known as ring-chain-ring tautomerism can occur. nih.gov
This phenomenon could manifest as an equilibrium between the spiro-isoxazoline (this compound) and a bicyclic fused system. This process would be initiated by the cleavage of the N-O bond in the isoxazoline ring, which is a known reaction pathway for this class of compounds, often under reductive or acidic conditions. This cleavage would generate an open-chain intermediate, likely a γ-amino ketone. Subsequent intramolecular cyclization between the amine and the ketone could then lead to the formation of a new heterocyclic ring, resulting in a fused bicyclic structure instead of the original spiro system.
The position of this equilibrium is highly dependent on several factors, including the substitution pattern, the nature of the solvent, temperature, and pH. nih.gov For example, electron-withdrawing groups on the nitrogen atom might favor the open-chain form, while certain reaction conditions could drive the equilibrium towards the thermodynamically more stable bicyclic or spirocyclic isomer. nih.gov Computational studies on similar systems have shown that both kinetic and thermodynamic factors play a role in the product distribution in such equilibria. nih.gov While not extensively documented for this compound itself, this potential for tautomeric interconversion is a key aspect of the reactivity of related spiro-heterocycles. nih.gov
Advanced Structural Elucidation and Spectroscopic Characterization of 1 Oxa 3 Azaspiro 4.5 Dec 2 Ene Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-Oxa-3-azaspiro[4.5]dec-2-ene, a comprehensive suite of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, confirms connectivity, and establishes stereochemical relationships.
One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct insight into the chemical environment of the constituent atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of the parent this compound is expected to display distinct signals corresponding to the protons of the isoxazoline (B3343090) ring and the spiro-linked cyclohexane (B81311) ring. The methylene (B1212753) protons (H-4) of the isoxazoline ring, being adjacent to the spiro center and the C=N double bond, would likely appear as a singlet or a pair of doublets in the range of 3.0-3.5 ppm. The protons of the cyclohexane ring would present as a complex series of multiplets in the upfield region, typically between 1.2 and 2.0 ppm, due to extensive spin-spin coupling. The integration of these signals would confirm the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The spiro carbon (C-5), being a quaternary center linked to both oxygen and nitrogen, is expected to have a characteristic chemical shift in the range of 95-105 ppm. The imine carbon (C-2) of the isoxazoline ring would appear further downfield, typically between 155-165 ppm. The methylene carbon of the isoxazoline ring (C-4) would resonate around 35-45 ppm. The carbons of the cyclohexane ring are expected in the aliphatic region of the spectrum, generally between 20-40 ppm.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
Note: These are predicted chemical shift ranges based on the analysis of structurally similar spiroisoxazoline compounds. Actual experimental values may vary.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| C2 | - | 155 - 165 | - |
| C4 | 3.0 - 3.5 | 35 - 45 | s or ABq |
| C5 | - | 95 - 105 | - |
| C6/C10 | 1.2 - 2.0 | 30 - 40 | m |
| C7/C9 | 1.2 - 2.0 | 20 - 30 | m |
| C8 | 1.2 - 2.0 | 20 - 30 | m |
While 1D NMR provides essential information, 2D NMR techniques are crucial for assembling the complete molecular puzzle by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would be instrumental in tracing the connectivity of the protons within the cyclohexane ring, showing cross-peaks between adjacent methylene groups. The absence of COSY correlations for the H-4 protons of the isoxazoline ring would confirm their isolation from other proton networks.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This technique would definitively link the proton signals of the cyclohexane and isoxazoline rings to their corresponding carbon signals identified in the ¹³C NMR spectrum, confirming the assignments made from 1D data.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (two- or three-bond) ¹H-¹³C correlations, which helps to piece together the molecular skeleton. Key HMBC correlations for this structure would include:
Correlations from the H-4 protons to the spiro carbon (C-5) and the imine carbon (C-2).
Correlations from the cyclohexane protons at C-6 and C-10 to the spiro carbon (C-5). These correlations are critical for confirming the spirocyclic nature of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry. For substituted derivatives of this compound, NOESY can be used to determine the relative orientation of substituents on the cyclohexane ring and their spatial relationship to the isoxazoline ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₁₃NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the elemental composition with a high degree of confidence.
Interactive Data Table: HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 140.1070 |
| [M+Na]⁺ | 162.0889 |
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to fragmentation, providing valuable structural information. The fragmentation of the 2-isoxazoline ring is a characteristic process. Common fragmentation pathways for the protonated this compound could involve:
Ring Opening: Cleavage of the weak N-O bond followed by rearrangement and loss of small neutral molecules.
Retro-Diels-Alder (RDA) type reactions: Although less common for this specific ring system, related heterocyclic systems can undergo RDA-type fragmentation.
Cleavage of the Spiro-linkage: Fragmentation could be initiated by cleavage of the bonds adjacent to the spiro carbon, leading to the loss of fragments from the cyclohexane ring.
A plausible primary fragmentation would involve the cleavage of the isoxazoline ring, a characteristic feature observed in the mass spectra of related compounds.
When this compound or its derivatives are present in a complex mixture, such as a reaction crude or a biological matrix, hyphenated techniques are employed for separation and identification.
Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, where they are ionized by electron impact (EI). The resulting mass spectra, with their characteristic fragmentation patterns, can be compared against spectral libraries for identification.
Ultra-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (UPLC-APCI-MS): For less volatile or thermally labile compounds, UPLC-MS is the method of choice. UPLC provides high-resolution separation in the liquid phase. APCI is a soft ionization technique that is well-suited for compounds of intermediate polarity, often yielding the protonated molecular ion [M+H]⁺, which can then be subjected to MS/MS analysis for structural confirmation. This technique is highly sensitive and provides both retention time and mass spectral data for confident identification in complex mixtures.
Reactive Secondary Electrospray Ionization Mass Spectrometry (SESI-MS) for In Situ Derivatization
X-ray Crystallography for Definitive Molecular and Crystal Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of crystalline compounds. For spirocyclic systems like derivatives of this compound, single-crystal X-ray diffraction provides unambiguous evidence of molecular geometry, stereochemistry, and solid-state conformation. nih.govnih.gov
This technique has been successfully applied to various spiro-isoxazoline derivatives, which are structural isomers of the target compound. nih.govresearchgate.net The analysis yields critical data on bond lengths, bond angles, and torsional angles, allowing for a detailed understanding of the molecule's architecture. For instance, crystallographic studies on related spiro compounds have definitively established the stereochemical orientation of substituents and the conformation of the fused ring systems. nih.gov The resulting structural data is crucial for elucidating structure-activity relationships and understanding intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.nethacettepe.edu.tr
Detailed crystallographic studies on novel spiroisoxazolines have been reported, providing insights into their complex structures. researchgate.net The data obtained from such analyses are foundational for computational studies, including Density Functional Theory (DFT) calculations, which further explore the electronic properties of these molecules. researchgate.net
Table 1: Illustrative Crystallographic Data for a Representative Spiroisoxazoline Derivative Data presented here is for a structurally related compound to illustrate the type of information obtained from X-ray analysis. researchgate.net
| Parameter | Value |
| Chemical Formula | C₂₅H₂₈ClNO₅ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.1625(3) |
| b (Å) | 11.2312(4) |
| c (Å) | 20.2796(7) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 2315.39(14) |
| Z (Formula units/cell) | 4 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy is instrumental in confirming the presence of the core oxazoline (B21484) ring and other structural features. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule.
The key diagnostic absorption for the 2-oxazoline ring system is the C=N (imine) stretching vibration. mdpi.com This bond typically gives rise to a moderate to strong absorption band in the region of 1680-1639 cm⁻¹. mdpi.comlew.ro The precise wavenumber can be influenced by the substituents on the ring. Another important feature is the stretching vibration of the C-O bond within the heterocyclic ring, which is expected in the fingerprint region. The analysis of IR spectra of related spiro-oxazoline ligands and other oxazoline derivatives confirms the utility of these characteristic bands in structural confirmation. mdpi.combeilstein-journals.org
Table 2: Characteristic Infrared Absorption Frequencies for this compound Moieties
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Reference(s) |
| ~3000-2850 | C-H (Alkyl) Stretch | Medium-Strong | mdpi.com |
| ~1680-1639 | C=N (Imine) Stretch | Medium-Strong | mdpi.comlew.ro |
| ~1250-1050 | C-O (Ether) Stretch | Strong | vscht.cz |
Computational and Theoretical Chemistry Studies on 1 Oxa 3 Azaspiro 4.5 Dec 2 Ene Systems
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method is central to structure-based drug design, allowing researchers to screen virtual libraries of compounds and prioritize those with the highest predicted binding affinity for a specific biological target. researchgate.net For derivatives of the 1-Oxa-3-azaspiro[4.5]dec-2-ene scaffold, docking studies can identify potential protein targets and elucidate the molecular interactions driving the binding event.
The process involves placing the ligand into the active site of the protein and calculating a scoring function, often expressed as a binding energy (in kcal/mol), which estimates the strength of the interaction. mdpi.combibliotekanauki.pl Key interactions identified include hydrogen bonds, hydrophobic contacts, and π-stacking. nih.gov For example, docking studies on spiropyrazoline derivatives against the PARP1 enzyme have revealed binding energies as favorable as -9.7 kcal/mol, suggesting a strong and stable interaction. mdpi.com Such studies guide the rational design of more potent and selective inhibitors by modifying the spirocyclic scaffold to optimize these interactions. biorxiv.org
| Ligand Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Spiropyrazoline Derivative I | PARP1 | -9.7 | Ser243 mdpi.com |
| Spiropyrazoline Derivative II | PARP1 | -8.7 | Ser243 mdpi.com |
| Isoxazoline (B3343090) Derivative | CYP51 (Antifungal Target) | -10.58 | Not Specified bibliotekanauki.pl |
| Isoxazole Derivative | COX-2 (Anti-inflammatory Target) | -9.76 | Not Specified bibliotekanauki.pl |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Silico Profiling
In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic and toxicological properties of a compound. In silico ADMET profiling uses computational models to predict these properties, allowing for the early identification of candidates with unfavorable characteristics and reducing costly late-stage failures. researchgate.netrjptonline.org
For novel scaffolds like this compound, various molecular descriptors are calculated to predict their drug-likeness and ADMET profile. These include adherence to Lipinski's Rule of Five (e.g., molecular weight < 500, logP < 5), prediction of blood-brain barrier (BBB) penetration, plasma protein binding, and potential for mutagenicity (AMES test) or cardiotoxicity (hERG inhibition). researchgate.netnih.gov Web-based tools and specialized software can rapidly screen compounds, providing a comprehensive profile that helps guide the optimization of lead compounds toward improved bioavailability and safety. researchgate.nethealthinformaticsjournal.com
| Property | Predicted Value/Outcome | Importance |
|---|---|---|
| Lipinski's Rule of Five | Compliant (0 violations) | Predicts oral bioavailability nih.gov |
| GI Absorption | High | Indicates good absorption from the gut nih.gov |
| BBB Permeability | Low / Non-permeant | Predicts ability to cross into the brain healthinformaticsjournal.com |
| P-glycoprotein Substrate | No | Relates to drug efflux and resistance healthinformaticsjournal.com |
| AMES Toxicity | Non-mutagenic | Predicts potential to cause DNA mutations healthinformaticsjournal.com |
| Hepatotoxicity | No | Predicts potential for liver damage nih.gov |
Pharmacophore Modeling for Bioactive Scaffold Identification
A pharmacophore is an abstract representation of the steric and electronic features that are essential for a molecule to interact with a specific biological target. patsnap.comrasalifesciences.com Pharmacophore modeling is a powerful tool in drug design used to identify new chemical scaffolds that can exhibit a desired biological activity. nih.gov
The process involves aligning a set of known active molecules to identify common chemical features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions, aromatic rings, and charged centers. patsnap.comresearchgate.net This 3D arrangement of features serves as a template to screen large compound libraries for novel molecules that match the model. For spirocyclic systems, their rigid nature helps to precisely define the spatial orientation of these pharmacophoric features, making them excellent candidates for developing selective ligands. nih.govnih.gov This approach has been successfully used to develop potent and selective ligands for various receptors by starting from spirocyclic scaffolds. nih.gov
| Feature | Abbreviation | Description |
|---|---|---|
| Hydrogen Bond Acceptor | HBA | An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen, ether oxygen). researchgate.net |
| Hydrogen Bond Donor | HBD | An atom or group that can donate a hydrogen bond (e.g., hydroxyl group, amine). researchgate.net |
| Hydrophobic Interaction | HI | A nonpolar group that can interact with hydrophobic pockets in a protein (e.g., alkyl chain, cyclohexane (B81311) ring). patsnap.com |
| Aromatic Ring | AR | A planar, cyclic, conjugated system that can engage in π-π stacking or other aromatic interactions. researchgate.net |
| Positively Ionizable Center | PIC | A group that is typically positively charged at physiological pH (e.g., a basic amine). researchgate.net |
Frontier Molecular Orbital (FMO) Theory Applications to Reactivity
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a simplified yet powerful model for understanding and predicting chemical reactivity. wikipedia.orgucsb.edu The theory posits that the most significant interactions between two reacting molecules occur between the HOMO of one species (the nucleophile) and the LUMO of the other (the electrophile). taylorandfrancis.compku.edu.cn The energy separation and symmetry of these frontier orbitals govern the feasibility and outcome of a reaction.
FMO theory is particularly effective in explaining pericyclic reactions, such as the Hetero-Diels-Alder cycloaddition. researchgate.net The reactivity is maximized when the HOMO-LUMO energy gap between the diene and dienophile is small. nih.gov In a "normal-electron-demand" HDA reaction, the interaction is between the HOMO of the electron-rich diene and the LUMO of the electron-poor dienophile. In an "inverse-electron-demand" reaction, this is reversed. ias.ac.in By analyzing the energies and coefficients of the frontier orbitals of the reactants, FMO theory can successfully predict the regioselectivity and stereoselectivity of the cycloaddition, providing a theoretical foundation for the reaction mechanisms explored by DFT. nih.gov
Bonding Evolution Theory (BET) for Electron Density Reorganization Analysis
Bonding Evolution Theory is a method rooted in the topological analysis of the Electron Localization Function (ELF). It provides a detailed description of the changes in chemical bonding during a chemical reaction. By analyzing the sequence of bond-forming and bond-breaking processes, BET offers a more nuanced understanding than simple concerted or stepwise mechanistic models. The theory divides the reaction pathway into a series of structural stability domains (SSDs), each characterized by a specific arrangement of electronic basins (representing atomic cores, lone pairs, and bonds). The transitions between these domains, known as catastrophes, signify the key electronic events of the reaction.
In the context of a hypothetical reaction forming a this compound system, likely through a cycloaddition pathway, a BET analysis would track the transformation of the reactants' electronic structures into that of the spirocyclic product. This analysis would pinpoint the exact moments of C-C and C-O bond formation, revealing the degree of synchronicity and the nature of the electronic flow.
Detailed Research Findings from Analogous Systems:
Studies on the [3+2] cycloaddition reactions of nitrones with alkenes to form isoxazolidine (B1194047) rings—structurally analogous to the 1-oxa-3-aza moiety—have demonstrated that these reactions are often not perfectly concerted. rsc.orgresearchgate.net A BET analysis typically reveals a sequence of events where the formation of one single bond precedes the other.
For instance, in the reaction between a nitrone and an electron-deficient ethylene, the BET analysis shows the process unfolds through several distinct topological phases. rsc.org The formation of the C-C single bond often initiates at a greater intermolecular distance, followed by the formation of the O-C single bond. rsc.org This second bond formation can occur through the donation of electron density from an oxygen lone pair to a carbon atom of the dipolarophile. rsc.org
The BET analysis of such a cycloaddition reaction can be summarized in a table that outlines the sequence of electronic events along the reaction coordinate.
Table 1: Illustrative BET Phases for a [3+2] Cycloaddition Reaction Forming an Isoxazolidine Ring
| Phase | Description of Electron Density Reorganization | Approximate Interatomic Distance (Å) |
| I | Initial approach of reactants; polarization of electron densities. | > 2.5 |
| II | Depopulation of C=C and C=N double bonds. | 2.5 - 2.0 |
| III | Formation of a pseudoradical center on the carbon of the alkene. | 2.0 - 1.8 |
| IV | Creation of the first C-C single bond basin. | ~1.95 |
| V | Reorganization of the nitrone moiety's electronic structure. | 1.8 - 1.7 |
| VI | Donation of electron density from the oxygen lone pair. | ~1.6 |
| VII | Formation of the second O-C single bond basin. | ~1.55 |
| VIII | Final relaxation to the isoxazolidine ring geometry. | < 1.5 |
This table is a generalized representation based on findings from analogous systems and does not represent empirically measured data for this compound.
This detailed, phase-by-phase description provided by BET supports a non-concerted, asynchronous mechanism for these types of cycloadditions. rsc.orgrsc.org It allows researchers to visualize the flow of electrons and understand the subtle electronic shifts that govern the reaction's pathway and selectivity. By applying these principles, one could construct a detailed theoretical model for the formation and electronic behavior of this compound and its derivatives.
Structure Activity Relationship Sar Studies and in Vitro Biological Activity of 1 Oxa 3 Azaspiro 4.5 Dec 2 Ene Compounds
General Principles Governing Bioactivity in Spiro Oxazoles
The biological activity of spiro oxazole (B20620) derivatives, including the 1-oxa-3-azaspiro[4.5]dec-2-ene core, is governed by several key structural features. The spirocyclic nature of the scaffold imparts a rigid, three-dimensional conformation that can facilitate precise interactions with the binding sites of enzymes and receptors. The oxazoline (B21484) ring, with its embedded oxygen and nitrogen atoms, provides sites for hydrogen bonding and other polar interactions, which are crucial for molecular recognition.
Enzyme Inhibition Studies
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. A series of novel 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives have been synthesized and evaluated as PTP1B inhibitors. nih.gov
The general structure-activity relationship for these compounds indicates that the nature of the aryl substituent at the 3-position of the oxazoline ring is a critical determinant of their inhibitory activity. Among the synthesized compounds, those with electron-withdrawing groups on the aryl ring generally exhibited better inhibitory potential. The compound 6f, featuring a 4-chlorophenyl substituent, displayed the most promising activity with a moderate IC50 value. nih.gov This suggests that the electronic properties and the specific placement of substituents on the aryl ring are crucial for effective binding to the PTP1B active site.
| Compound ID | Aryl Substituent (R) | PTP1B IC50 (µM) |
| 6a | Phenyl | > 50 |
| 6b | 4-Methylphenyl | > 50 |
| 6c | 4-Methoxyphenyl | > 50 |
| 6d | 4-Fluorophenyl | 15.32 ± 1.21 |
| 6e | 4-Bromophenyl | 5.76 ± 0.45 |
| 6f | 4-Chlorophenyl | 2.87 ± 0.24 |
Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov
Mycothiol-S-conjugate amidase (MCA) is an essential enzyme in the detoxification pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Inhibition of MCA represents a promising strategy for the development of new anti-tubercular agents. A variety of substrate-mimic mycothiol (B1677580) analogs have been synthesized and screened for their inhibitory activity against MCA. nih.gov
While not direct derivatives of this compound, these studies on substrate-mimic inhibitors provide valuable insights into the structural requirements for MCA inhibition. The research demonstrated that modifications to the N-acetylcysteine and glucosamine (B1671600) portions of the mycothiol structure could lead to compounds with inhibitory activity. Several of these analogs exhibited modest inhibition with IC50 values around 50 µM. nih.gov These findings highlight the importance of mimicking the natural substrate to achieve effective enzyme inhibition and provide a foundation for the design of more potent inhibitors, potentially incorporating a spiro-oxazole scaffold to constrain the molecule into a bioactive conformation.
| Compound Type | Modification | MCA IC50 (µM) |
| Substrate-Mimic Analog 1 | Varied acyl groups | ~50 |
| Substrate-Mimic Analog 2 | Modified sugar moiety | ~50 |
| Substrate-Mimic Analog 3 | Altered linker length | > 100 |
Data represents a summary of findings from studies on substrate-mimic inhibitors of MCA. nih.gov
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in various pathological conditions, including hypertension, glaucoma, and cancer. The development of ROCK inhibitors is an active area of research. While specific studies on this compound derivatives as ROCK inhibitors are limited, the broader class of spiro-heterocyclic compounds has shown promise.
The general pharmacophore for ROCK inhibitors often includes a heterocyclic core that can interact with the ATP-binding site of the kinase. A spiro-oxazole scaffold could serve as a rigid core to which various functional groups can be attached to optimize interactions with the key residues in the ROCK active site. For instance, the introduction of a basic nitrogen atom, often found in potent ROCK inhibitors, could be incorporated into the spirocyclic system or as a substituent to form a salt bridge with key acidic residues in the kinase domain.
The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a prime target for the development of antiviral drugs. The search for Mpro inhibitors has explored a wide range of chemical scaffolds. Although direct inhibition of Mpro by this compound derivatives has not been extensively reported, related spiroisoxazoline-containing natural products have demonstrated antiviral activities.
The design of Mpro inhibitors often focuses on creating compounds that can fit into the substrate-binding pocket and interact with the catalytic dyad (Cys145 and His41). The rigid spirocyclic framework of a this compound derivative could be functionalized with appropriate pharmacophoric groups, such as a Michael acceptor or a nitrile group, to form a covalent or non-covalent interaction with the catalytic cysteine residue of Mpro. The orientation of these functional groups, dictated by the spirocyclic core, would be critical for achieving potent inhibition.
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Therefore, urease inhibitors have therapeutic potential. While there is a lack of specific studies on this compound derivatives as urease inhibitors, heterocyclic compounds, in general, are a well-established class of urease inhibitors.
The mechanism of urease inhibition often involves the interaction of the inhibitor with the nickel ions in the active site. The nitrogen and oxygen atoms within the oxazoline ring of the this compound scaffold could potentially coordinate with the nickel ions. Furthermore, substituents on the spirocyclic system could be designed to interact with the amino acid residues lining the active site pocket, thereby enhancing the inhibitory potency. For example, the incorporation of hydroxamic acid or phosphorodiamidate moieties, known to chelate the nickel ions, onto the spiro-oxazole framework could lead to potent urease inhibitors.
Receptor Antagonism and Channel Modulation Studies
Transient Receptor Potential Melastatin 8 (TRPM8) Channel Antagonism
The Transient Receptor Potential Melastatin 8 (TRPM8) is a cation channel recognized for its role in sensing cold temperatures and has been identified as a therapeutic target for conditions involving cold allodynia and hyperalgesia. A review of the scientific literature indicates a lack of specific studies evaluating derivatives of this compound as TRPM8 channel antagonists. While various small molecules have been identified as TRPM8 modulators, research has not yet extended to this particular spirocyclic scaffold.
Antimicrobial Activity Investigations (In Vitro)
Antitubercular Activity against Mycobacterium tuberculosis
The search for novel antitubercular agents is critical in addressing multidrug-resistant strains of Mycobacterium tuberculosis. While direct studies on this compound are not prominent, research into the related isoxazoline (B3343090) scaffold has yielded promising results. Isoxazoline derivatives have been identified as a novel chemotype with potential anti-tuberculosis properties.
In one study, a series of non-nitrofuran containing isoxazolines were synthesized and evaluated for their activity against M. tuberculosis. Compound 12 from this series demonstrated the most significant activity, with a Minimum Inhibitory Concentration (MIC₉₀) value of 1.56 µg/mL. nih.gov This finding suggests that the core isoxazoline scaffold, a close structural relative of the 1-oxa-3-azaspiro system, is a viable starting point for the development of new antitubercular agents. nih.gov
Antibacterial Spectrum
Investigations into the broader antibacterial activity of related spiro-isoxazoline compounds have revealed a spectrum of activity, particularly against Gram-positive bacteria.
In a screening of cyclooctane-containing isoxazolines, 3-nitroisoxazoline derivatives showed moderate activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. mdpi.com Specifically, the spirocyclic 3-nitroisoxazoline 1 was noted for its activity. mdpi.com However, the antibacterial screening did not show significant activity against Gram-negative bacteria such as E. coli and P. aeruginosa. Data regarding activity against S. pyogenes from this class of compounds is not currently available.
The natural product purpuramine R, while not a spiro-isoxazoline, has shown moderate antibacterial activity against Gram-positive Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. researchgate.net
Antiviral Activity Assessments (In Vitro)
The structural motif of spiro-isoxazolines and their analogues has been explored for antiviral properties, with significant findings against influenza viruses. A preliminary screening of spiro-fused isoxazolines revealed potent activity against the influenza A/Puerto Rico/8/34 (H1N1) virus. mdpi.com
Notably, 1-Oxa-2-azaspiro[4.7]dodec-2-en-3-amine demonstrated very high antiviral activity, registering in the low nanomolar range of concentrations. mdpi.com This highlights the potential of the oxa-azaspiro core in designing new antiviral therapeutics.
Furthermore, studies on the thia-analogue, 1-thia-4-azaspiro[4.5]decan-3-one, have shown inhibitory activity against human coronavirus 229E. Several derivatives were found to be active, with the most potent compound, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide , exhibiting an EC₅₀ value of 5.5 µM. nih.govnih.gov The structure-activity relationship in this series indicated that antiviral activity was strongly dependent on substituents at the C-2 and C-8 positions of the spiro scaffold. nih.gov
| Compound | Virus Target | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 1-Oxa-2-azaspiro[4.7]dodec-2-en-3-amine | Influenza A/Puerto Rico/8/34 (H1N1) | EC₅₀ | Low nanomolar range | mdpi.com |
| N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide | Human Coronavirus 229E | EC₅₀ | 5.5 µM | nih.govnih.gov |
Antioxidant Activity Evaluation
Spiro compounds have garnered significant interest for their potential as antioxidants, which can mitigate cellular damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov While specific studies focusing exclusively on this compound derivatives are limited, a broader review of spirocyclic compounds indicates that the presence of heteroatoms like oxygen and nitrogen is a common feature among molecules with notable antioxidant activity. rsc.org
Various assays, including DPPH, ABTS, and FRAP, have been used to evaluate the antioxidant capacity of diverse spiro skeletons. rsc.orgnih.gov In general, the most active spiro compounds often contain at least one oxygen atom, and many are phenolic. rsc.org In non-phenolic structures, the presence of aryl ethers and nitrogen-containing functional groups such as amines and amides can contribute to antioxidant potential. rsc.org These general findings suggest that the this compound scaffold, which contains both oxygen and nitrogen atoms, represents a promising framework for the design of novel antioxidant agents. nih.gov
Anticancer Activity Studies (In Vitro Cell Lines)
Cytotoxicity against Human Cancer Cell Lines (e.g., A549, MDA-MB-231, HeLa, A-375 Melanoma)
Derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have demonstrated moderate to potent cytotoxic activity against a panel of human cancer cell lines. In one study, a series of these compounds were evaluated for their in vitro antitumor effects against human lung cancer (A549), human breast cancer (MDA-MB-231), and human cervical cancer (HeLa) cell lines. The results indicated that many of the synthesized compounds exhibited significant activity. For instance, compounds 11b and 11h were particularly potent against the A549 cell line, with IC₅₀ values of 0.18 µM and 0.19 µM, respectively. The highest cytotoxicity against the MDA-MB-231 cell line was observed with compounds 11d , 11h , and 11k , which had IC₅₀ values of 0.08 µM, 0.08 µM, and 0.09 µM, respectively. Against the HeLa cell line, compounds 11h , 11k , and 12c were the most active, with IC₅₀ values of 0.15 µM, 0.14 µM, and 0.14 µM, respectively.
Another study on a different series of 1-oxa-4-azaspironenone derivatives also showed promising results. Compound 6d was most effective against the A549 cell line with an IC₅₀ of 0.26 μM. Compound 8d displayed the strongest cytotoxicity against the MDA-MB-231 cell line with an IC₅₀ of 0.10 μM, while compound 6b was most active against the HeLa cell line with an IC₅₀ of 0.18 μM. nih.gov
While direct cytotoxicity data for this compound derivatives against the A-375 human melanoma cell line is not available in the reviewed literature, studies on other spirooxindole derivatives have shown significant anti-melanoma activity. A spirooxindole derivative, SOID-8 , was found to inhibit the viability of A375 cells in a dose- and time-dependent manner. nih.gov This suggests that spiro-heterocyclic scaffolds, in general, may hold promise for the development of anti-melanoma agents. nih.govresearchgate.net
| Compound | A549 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) | HeLa (IC₅₀, µM) | A-375 Melanoma |
|---|---|---|---|---|
| 11b | 0.18 | - | - | Data Not Available |
| 11h | 0.19 | 0.08 | 0.15 | Data Not Available |
| 11d | - | 0.08 | - | Data Not Available |
| 11k | - | 0.09 | 0.14 | Data Not Available |
| 12c | - | - | 0.14 | Data Not Available |
| 6d | 0.26 | - | - | Data Not Available |
| 8d | - | 0.10 | - | Data Not Available |
| 6b | - | - | 0.18 | Data Not Available |
| SOID-8 | Data Not Available | Data Not Available | Data Not Available | Active |
Cell Cycle Arrest Induction in Cancer Cells (In Vitro)
The anticancer activity of spiro-heterocyclic compounds is often associated with their ability to interfere with the cell cycle progression of cancer cells. For instance, a study on 1-oxa-4-azaspironenone derivative 8b investigated its effect on the cell cycle distribution in MDA-MB-231 cells. Treatment with 10 μM of compound 8b led to a decrease in the percentage of cells in the G1 phase from 61.33% to 53.57% and an increase in the G2 phase from 16.61% to 27.16%. These findings indicate that compound 8b can induce cell cycle arrest in the G2 phase in MDA-MB-231 cells. Other studies on different heterocyclic compounds have also demonstrated their ability to induce cell cycle arrest at various phases, suggesting this as a common mechanism of action for such molecules. nih.govnih.govjbd.or.krfrontiersin.org
Apoptosis Induction Mechanisms (In Vitro)
Induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research on 1-oxa-4-azaspironenone derivatives has shown that these compounds can induce apoptosis in cancer cells. In a study involving the MDA-MB-231 cell line, treatment with 10 μM of compound 8b resulted in an increase in the percentage of apoptotic cells. Specifically, the early-stage apoptosis percentage increased from 4.66% to 10.9%, and the late-stage apoptosis percentage increased from 1.02% to 3.00%. This suggests that the antiproliferative action of compound 8b is mediated, at least in part, by the induction of apoptosis.
Similarly, the spirooxindole derivative SOID-8 was found to induce apoptosis in A375 melanoma cells, as confirmed by positive Annexin V staining and an increase in the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov The antiapoptotic protein Mcl-1, a member of the Bcl-2 family, was downregulated in response to SOID-8 treatment, further supporting the involvement of the apoptotic pathway. nih.gov
Impact of Structural Variations on Biological Potency and Selectivity
Structure-activity relationship (SAR) studies on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have provided valuable insights into the structural features that influence their anticancer potency and selectivity. It has been observed that the nature of the substituent on the nitrogen atom of the spiro system plays a crucial role in determining the biological activity.
In one series of compounds, it was found that derivatives with a 3,4,5-trimethoxyphenyl ring at the R1 position were the most potent. tandfonline.com The inhibitory activities of most of the synthesized compounds were generally stronger against MDA-MB-231 cell lines compared to other cell lines, indicating a degree of selectivity. researchgate.net
Further modifications, such as the introduction of heteroatoms, have been explored to improve the hydrophilicity of the molecules and their potential binding to target molecules, which could lead to enhanced antitumor activity. nih.gov The optimization of these structural features is a key area of research for developing more potent and selective anticancer agents based on the this compound scaffold.
DNA Interaction Studies (e.g., DNA Cleavage Activity, Binding through UV-vis, Fluorescence, Viscosity)
While specific DNA interaction studies for this compound derivatives are not extensively documented, the interaction of heterocyclic compounds with DNA is a well-established mechanism for their biological activity. researchgate.net Various spiro-heterocyclic compounds have been investigated for their ability to bind to and cleave DNA.
For example, certain heterocyclic amine-substituted spiro-phosphazenes have been shown to interact with pBR322 plasmid DNA, with some derivatives causing DNA cleavage. researchgate.nethacettepe.edu.tr Computational studies involving DFT, molecular docking, and molecular dynamics simulations have been used to explore the interaction of spirocyclic compounds with B-DNA. tandfonline.com These studies have indicated that spirocyclic compounds can bind to the minor groove of DNA, with binding affinities suggesting a favorable interaction. tandfonline.com The binding is often stabilized by a combination of hydrophobic and hydrogen bonding interactions. tandfonline.com
Future Directions and Research Perspectives for 1 Oxa 3 Azaspiro 4.5 Dec 2 Ene and Its Analogs
Development of Novel and Efficient Synthetic Routes
Key areas of exploration for the synthesis of 1-oxa-3-azaspiro[4.5]dec-2-ene analogs include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of complex heterocyclic systems. rsc.org The application of MAOS to the construction of spirooxazoline frameworks could significantly reduce reaction times and enhance the efficiency of library synthesis for biological screening.
Oxidative Dearomatizing Cyclization: Recent studies have demonstrated the utility of oxidative dearomatizing cyclization of amide-tethered phenols to generate spirooxazolines. worktribe.comhud.ac.ukresearchgate.net This approach offers a rapid and direct route to the spirocyclic core and holds promise for the synthesis of a diverse range of this compound analogs.
[3+2] Cycloaddition Reactions: As a cornerstone for the formation of five-membered heterocycles, [3+2] cycloaddition reactions are a prime candidate for the synthesis of the oxazoline (B21484) ring within the spiro-scaffold. nih.govmdpi.comresearchgate.net Future work could explore novel catalysts and reaction conditions to improve the regio- and stereoselectivity of these cycloadditions for the construction of complex spiro-heterocycles. mdpi.com
The development of robust and versatile synthetic routes will be crucial for accessing a wide array of analogs with diverse substitution patterns, enabling a thorough exploration of their structure-activity relationships.
Advanced Mechanistic Understanding of Complex Transformations
A deeper understanding of the reaction mechanisms underlying the formation of this compound and its analogs is essential for optimizing existing synthetic methods and designing new, more efficient ones. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the thermodynamics and kinetics of spiro-heterocycle formation. researchgate.net
Future research in this area should focus on:
Elucidating Cycloaddition Pathways: For syntheses involving [3+2] cycloadditions, detailed mechanistic studies can help to understand the factors controlling regioselectivity and stereoselectivity. nih.govnih.gov This knowledge can then be used to design catalysts and reaction conditions that favor the formation of the desired isomer.
Investigating Reaction Intermediates: The identification and characterization of key reaction intermediates can provide a more complete picture of the reaction pathway. researchgate.net Techniques such as in-situ spectroscopy and trapping experiments can be employed to gain insights into the nature of these transient species.
Computational Modeling: The use of computational tools to model reaction pathways and predict the outcomes of different synthetic strategies will become increasingly important. mdpi.com This can help to guide experimental work and accelerate the discovery of new and improved synthetic routes.
A comprehensive mechanistic understanding will not only facilitate the synthesis of these complex molecules but also open up new avenues for their application in various fields.
Comprehensive SAR Profiling for Emerging Biological Targets
Spiro-heterocyclic compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netnih.gov A key future direction for this compound and its analogs is the comprehensive profiling of their structure-activity relationships (SAR) against a panel of emerging biological targets.
Systematic modification of the this compound scaffold will be necessary to probe the impact of various substituents on biological activity. This will involve the synthesis of libraries of analogs with diverse functional groups at different positions on the spirocyclic framework. High-throughput screening of these libraries against a range of biological targets will be essential for identifying promising lead compounds.
Table 1: Examples of Bioactive Spiro-heterocycles and Their Potential Relevance to this compound Analogs
| Compound Class | Biological Activity | Potential Target Class | Reference |
|---|---|---|---|
| Spirooxindoles | Anticancer, Antiviral, Antimalarial | Kinases, Proteases, p53-MDM2 interaction | mdpi.comresearchgate.netnih.govnih.gov |
| Spiro-heterocyclic steroids | Antiproliferative, Antifungal | Steroid receptors, Enzymes | nih.gov |
| 1-Oxa-8-azaspiro[4.5]decanes | M1 muscarinic agonists | G protein-coupled receptors (GPCRs) | nih.gov |
The insights gained from these SAR studies will be invaluable for the rational design of more potent and selective analogs. youtube.com For instance, understanding the key structural features required for activity against a particular target will enable the optimization of lead compounds to improve their efficacy and reduce off-target effects.
Rational Design of Targeted Chemical Probes
The unique three-dimensional structure of the this compound scaffold makes it an attractive framework for the design of targeted chemical probes. nih.gov These probes can be used to study the function of specific proteins and to investigate complex biological processes. rroij.com
Future efforts in this area will likely involve:
Probes for Protein-Protein Interactions (PPIs): The rigid spirocyclic core can be used to position functional groups in a precise spatial arrangement, making it an ideal scaffold for the development of inhibitors of protein-protein interactions. nih.govrsc.org These interactions are often difficult to target with traditional small molecules, and spiro-heterocycles could offer a new approach to modulating these important biological processes.
Fluorescently Labeled Probes: The incorporation of fluorescent tags into the this compound scaffold will enable the visualization of these molecules in living cells. nih.gov This will allow for the study of their subcellular localization and their interactions with biological targets in real-time.
Photoaffinity Probes: The development of photoaffinity probes based on this scaffold will allow for the covalent labeling of target proteins. researchgate.net This will be a powerful tool for identifying the specific binding partners of these molecules and for elucidating their mechanism of action.
The design and synthesis of such chemical probes will not only advance our understanding of fundamental biology but also provide valuable tools for drug discovery. rsc.org
Exploration of Synergistic Applications in Chemical Biology Research
The unique properties of this compound and its analogs make them well-suited for a variety of applications in chemical biology. Future research should explore the synergistic potential of these compounds in combination with other chemical biology tools and techniques.
Potential areas for exploration include:
Combination Therapies: The use of this compound analogs in combination with other therapeutic agents could lead to synergistic effects and improved treatment outcomes. For example, a spiro-heterocycle that inhibits a key signaling pathway could be used in combination with a cytotoxic drug to enhance its efficacy.
Target Identification: The use of chemical probes based on the this compound scaffold in proteomic and metabolomic studies could lead to the identification of new biological targets for drug discovery. researchgate.net
Drug Delivery Systems: The spirocyclic framework could be incorporated into drug delivery systems to improve the pharmacokinetic properties of other drugs. For example, a spiro-heterocycle could be used to encapsulate a drug and protect it from degradation, or to target it to a specific tissue or cell type.
The exploration of these synergistic applications will be crucial for realizing the full potential of this compound and its analogs in both basic research and clinical applications.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-Oxa-3-azaspiro[4.5]dec-2-ene derivatives?
- Methodology : Synthesis typically involves intramolecular cyclization or spiroannulation. For example, reacting tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane in dimethylformamide (DMF) using potassium carbonate as a base achieves cyclization . Alternative methods include acid-catalyzed ring closure of precursor amines or ketones . Purification often employs column chromatography or recrystallization to isolate the spirocyclic product.
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology : Nuclear magnetic resonance (NMR, 1H and 13C) confirms the spirocyclic structure by identifying unique proton environments (e.g., sp³-hybridized carbons). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (using SHELX software ) resolves absolute configuration. Infrared (FTIR) detects functional groups like carbonyls (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What biological activities are reported for derivatives of this compound?
- Key Findings : Derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC <0.03125 µg/mL) and moderate activity against Gram-negative strains . Some analogs inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes therapy, with IC₅₀ values in the micromolar range .
Advanced Research Questions
Q. How can conformational analysis using ring puckering coordinates improve reactivity predictions?
- Methodology : The Cremer-Pople puckering parameters quantify non-planar ring distortions . For this compound, these coordinates model steric strain and electronic effects, enabling predictions of regioselectivity in reactions like nucleophilic additions or oxidations. Computational tools (e.g., DFT calculations) validate experimental data from crystallography .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Assay Standardization : Use consistent protocols (e.g., broth microdilution for MIC determination) to minimize variability .
- Structural Analog Comparison : Compare substituent effects; e.g., replacing the ethoxy group with aryl moieties alters PTP1B inhibition potency .
- Statistical Analysis : Apply one-way ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across studies .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodology :
- Analog Synthesis : Introduce substituents (e.g., alkyl, nitro, or carboxyl groups) at positions 3, 7, or 8 to probe steric/electronic effects .
- Bioassay Profiling : Test analogs in target-specific assays (e.g., enzyme inhibition, antimicrobial screens) and correlate activity with structural features.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to PTP1B or bacterial enzymes .
Q. What computational methods model interactions with biological targets?
- Methodology : Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability, while QSAR models quantify substituent contributions to activity. For PTP1B, docking studies reveal hydrogen bonding between the spirocyclic oxygen and catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
